molecular formula C12H16O2S B13648370 1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one

1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one

Katalognummer: B13648370
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: QIQBBDPZTAWGJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one is an organic compound with a complex structure that includes a methoxyphenyl group, a propylthio group, and an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with propylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of catalysts and solvents may also be optimized to reduce costs and improve the overall efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require strong acids or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methoxyphenyl)ethan-1-one: Lacks the propylthio group, which may result in different chemical properties and reactivity.

    2-(4-Methoxyphenyl)ethan-1-one: The position of the methoxy group can influence the compound’s behavior in chemical reactions.

    1-(4-Methoxyphenyl)-2-(methylthio)ethan-1-one: The presence of a methylthio group instead of a propylthio group can affect the compound’s physical and chemical properties.

Uniqueness

1-(4-Methoxyphenyl)-2-(propylthio)ethan-1-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that may not be shared by similar compounds. The presence of both a methoxyphenyl group and a propylthio group allows for a diverse range of chemical transformations and interactions.

Eigenschaften

Molekularformel

C12H16O2S

Molekulargewicht

224.32 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C12H16O2S/c1-3-8-15-9-12(13)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3

InChI-Schlüssel

QIQBBDPZTAWGJW-UHFFFAOYSA-N

Kanonische SMILES

CCCSCC(=O)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.